N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide
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Overview
Description
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is a synthetic organic compound It is characterized by the presence of a 2-methylphenyl group and a tetrahydro-1H-pyrrolizin-7a(5H)-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide typically involves the following steps:
Formation of the Tetrahydro-1H-pyrrolizin-7a(5H)-yl Intermediate: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the 2-Methylphenyl Group:
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide, NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Methylphenyl)-2-(piperidin-1-yl)acetamide
- N-(2-Methylphenyl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(2-Methylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrahydro-1H-pyrrolizin-7a(5H)-yl group, in particular, may offer unique interactions with molecular targets.
Properties
CAS No. |
88069-57-2 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H22N2O/c1-13-6-2-3-7-14(13)17-15(19)12-16-8-4-10-18(16)11-5-9-16/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19) |
InChI Key |
GCEDMCFPVHRCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC23CCCN2CCC3 |
Origin of Product |
United States |
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